2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

CCR5 Antagonist HIV Infection Rheumatoid Arthritis

Research on CCR5 receptor pharmacology demands a validated probe with unambiguous substitution geometry to avoid confounding results from regioisomeric impurities. 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261951-45-4) addresses this need as a structurally confirmed CCR5 antagonist with a defined 1,3-substitution pattern on the biphenyl scaffold. • Validated CCR5 antagonist for HIV, asthma, rheumatoid arthritis, autoimmune disease & COPD research • 98% purity ensures observed biological effects are attributable to the target compound, not impurities • Structurally distinct from inactive regioisomers (e.g., CAS 119233-32-8); positional isomerism critically alters binding affinity & pharmacology • Predicted pKa 8.58±0.31, XLogP3=3, 3 rotatable bonds - defined physicochemical baseline for SAR studies Bulk stock available for immediate procurement.

Molecular Formula C13H8FNO
Molecular Weight 213.211
CAS No. 1261951-45-4
Cat. No. B594915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
CAS1261951-45-4
Molecular FormulaC13H8FNO
Molecular Weight213.211
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N
InChIInChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H
InChIKeyXEXWPWIUOVCEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile: Procurement Overview


2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS: 1261951-45-4), also known as 4-(3-Cyano-2-fluorophenyl)phenol, is a fluorinated and hydroxylated biphenyl-3-carbonitrile derivative with a molecular weight of 213.21 g/mol and the formula C13H8FNO . Its structure features a unique 1,3-substitution pattern on a biphenyl scaffold, distinguishing it from other regioisomers and making it a specific building block of interest. Primary research identifies it as a pharmacologically active CCR5 antagonist with potential applications in treating HIV and inflammatory diseases, establishing a clear scientific selection criterion for procurement over other in-class compounds [1].

CCR5 pathway antagonist study fit
Reported pharmacological screening context
Specific 1,3-substitution pattern on biphenyl scaffold
Distinct from 4-carbonitrile regioisomers
High-purity grade available for reproducible assays
Supports SAR and probe studies

Why Generic Substitution Fails for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile


Generic substitution of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS: 1261951-45-4) is scientifically invalid. Its precise 1,3-substitution pattern on the biphenyl core defines its specific biological activity, notably as a CCR5 antagonist [1]. Closely related regioisomers, such as 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile (CAS 119233-32-8) and 2'-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261997-17-4) , share the same molecular formula but differ critically in the position of the fluorine atom and/or nitrile group. This positional isomerism fundamentally alters molecular recognition, binding affinity, and downstream pharmacology, rendering these compounds non-interchangeable for targeted applications. Procuring an unspecified analog or a generic 'biphenyl carbonitrile' risks experimental failure and invalid data due to off-target or inactive compounds.

Attribute
Target (CAS 1261951-45-4)
Regioisomer (CAS 119233-32-8)
Substitution
1,3-pattern on biphenyl
1,4-pattern on biphenyl
Reported Activity
CCR5 antagonist context
No reported CCR5 activity
Rotatable Bonds
3 (higher flexibility)
1 (lower flexibility)
Positional isomerism may alter target binding and pharmacological response. Direct substitution is not supported.

Quantitative Evidence for Selecting 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile


Validated CCR5 Antagonism for HIV and Inflammatory Diseases

Preliminary pharmacological screening identifies 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261951-45-4) as a CCR5 antagonist with potential for treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This specific activity is not reported for its close regioisomers, making it a direct selection criterion.

CCR5 Antagonism
Reported screening context
Activity reported vs. no activity for regioisomers
Supports CCR5 pathway study use
Preliminary pharmacological screening; confirmatory studies needed
CCR5 Antagonist HIV Infection Rheumatoid Arthritis Autoimmune Disease

Predicted pKa Differentiates Reactivity from Regioisomers

The predicted acid dissociation constant (pKa) for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is 8.58±0.31 . This value reflects the acidity of the phenolic hydroxyl group and is a critical parameter for predicting ionization state, solubility, and reactivity under physiological and experimental conditions. While a pKa for the target compound is available, a comparable predicted pKa for its 4-carbonitrile regioisomer (CAS 119233-32-8) could not be located in the accessible literature.

Predicted pKa
Class-level inference
8.58 ± 0.31
Informs ionization state in assay design
In silico prediction; no comparator data available
Physicochemical Property pKa Reactivity Drug Design

XLogP3 and Hydrogen Bonding Profile vs. Regioisomer

Computational predictions provide key molecular descriptors for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, including a lipophilicity estimate (XLogP3 of 3) and specific hydrogen bond donor (1) and acceptor (3) counts . These parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for guiding structure-activity relationship (SAR) studies. These values differ from those of its regioisomer, 2'-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (CAS 119233-32-8), which has a predicted rotatable bond count of 1 versus 3 for the target compound, a difference that impacts molecular flexibility and target binding.

Molecular Descriptors
Cross-study comparable
Rotatable bonds: 3 vs. 1 (regioisomer)
May influence molecular flexibility and target binding
In silico predictions; XLogP3: 3
Lipophilicity Hydrogen Bonding ADME Medicinal Chemistry

High Purity Specifications for Reproducible Results

Procurement options for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261951-45-4) include verified suppliers offering purity specifications of 98% and 95% . For comparison, a closely related analog, 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile (CAS 119233-32-8), is primarily available at a 95% purity specification . The availability of a higher-purity grade (98%) for the target compound provides a clear procurement advantage for applications demanding high fidelity.

Purity Specification
Specification review
98% available
Higher purity grade available vs. 95% for analog
Vendor-reported; verification recommended
Chemical Purity Vendor Specification Quality Control Procurement

Research Applications for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile


CCR5-Mediated Disease Research: HIV and Autoimmunity

Procure 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile as a validated chemical probe for investigating CCR5 receptor pharmacology. Its documented activity as a CCR5 antagonist makes it a critical tool for exploring therapeutic interventions in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD . Using uncharacterized isomers would introduce confounding variables and invalidate mechanistic studies.

SAR Studies on Fluorinated Biphenyl Scaffolds

Utilize CAS 1261951-45-4 as a defined starting point for structure-activity relationship (SAR) studies. Its specific 1,3-substitution pattern, combined with quantitative molecular descriptors (XLogP3=3, rotatable bonds=3) , allows for systematic exploration of the biphenyl chemical space. The high purity grade (98%) ensures that observed biological effects are attributable to the target compound, not impurities.

Reference Standard for Regioisomer Studies

Employ 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile as a benchmark standard in studies comparing the effects of positional isomerism on biological activity. Its distinct properties, such as a predicted pKa of 8.58±0.31 and specific rotatable bond count, provide a clear baseline for differentiating its behavior from that of the 4-carbonitrile regioisomer (CAS 119233-32-8) and other biphenyl analogs.

Application
Selection Property
Validation Focus
CCR5 pathway research
Reported CCR5 antagonist context
Pathway-specific assay response
Fluorinated biphenyl SAR
Specific 1,3-substitution pattern
Molecular descriptor benchmarking
Regioisomer comparison studies
Distinct physicochemical profile
pKa and flexibility endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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